molecular formula C7H4Cl2O4S B13268292 5-Chloro-2H-1,3-benzodioxole-4-sulfonyl chloride

5-Chloro-2H-1,3-benzodioxole-4-sulfonyl chloride

Cat. No.: B13268292
M. Wt: 255.07 g/mol
InChI Key: QPWBQJMGQLWUAI-UHFFFAOYSA-N
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Description

5-Chloro-2H-1,3-benzodioxole-4-sulfonyl chloride is an organic compound with the molecular formula C₇H₄Cl₂O₄S and a molecular weight of 255.08 g/mol . This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2H-1,3-benzodioxole-4-sulfonyl chloride typically involves the chlorination of 1,3-benzodioxole followed by sulfonylation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulfonylating agents like sulfur trioxide or chlorosulfonic acid .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors under controlled temperature and pressure conditions to ensure high yield and purity. The process involves continuous monitoring and optimization of reaction parameters to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2H-1,3-benzodioxole-4-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.

Scientific Research Applications

5-Chloro-2H-1,3-benzodioxole-4-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2H-1,3-benzodioxole-4-sulfonyl chloride involves its reactivity towards nucleophiles due to the presence of the sulfonyl chloride group. This reactivity allows it to form covalent bonds with various nucleophilic sites in target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2H-1,3-benzodioxole-4-sulfonyl chloride is unique due to the presence of both the chloro and sulfonyl chloride groups, which confer distinct reactivity and versatility in chemical synthesis. This combination of functional groups makes it a valuable intermediate in the preparation of a wide range of chemical products .

Properties

Molecular Formula

C7H4Cl2O4S

Molecular Weight

255.07 g/mol

IUPAC Name

5-chloro-1,3-benzodioxole-4-sulfonyl chloride

InChI

InChI=1S/C7H4Cl2O4S/c8-4-1-2-5-6(13-3-12-5)7(4)14(9,10)11/h1-2H,3H2

InChI Key

QPWBQJMGQLWUAI-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C(=C(C=C2)Cl)S(=O)(=O)Cl

Origin of Product

United States

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